LogP Comparison: 3',4'-Dichlorophenylacetanilide vs. N-(3,4-Dichlorophenyl)acetamide
3',4'-Dichlorophenylacetanilide exhibits a calculated logP of 4.25, which is approximately 1.2 log units higher than that of the close analog N-(3,4-dichlorophenyl)acetamide (logP 3.02). This difference corresponds to an approximately 16-fold higher theoretical octanol-water partition coefficient, indicating substantially greater lipophilicity . The higher logP is conferred by the phenylacetyl group replacing the acetyl group, which adds significant hydrophobic surface area.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.25 (3',4'-Dichlorophenylacetanilide, C₁₄H₁₁Cl₂NO, MW 280.15) |
| Comparator Or Baseline | N-(3,4-Dichlorophenyl)acetamide (CAS 2150-93-8): logP = 3.02 (C₈H₇Cl₂NO, MW 204.05) |
| Quantified Difference | ΔlogP ≈ +1.23 (~16-fold higher partition coefficient) |
| Conditions | Calculated logP values from Chemsrc database; both compounds share the 3,4-dichloroaniline substructure but differ in acyl moiety (phenylacetyl vs. acetyl) |
Why This Matters
The 16-fold higher lipophilicity directly impacts compound partitioning in biological membranes, extraction efficiency in analytical protocols, and chromatographic retention behavior, making 3',4'-Dichlorophenylacetanilide unsuitable as a direct substitute for the acetyl analog in assays optimized for lower logP.
